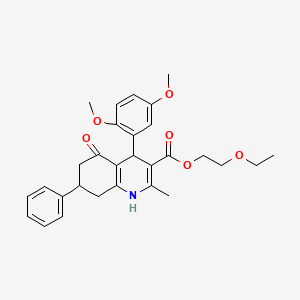

2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound featuring a hexahydroquinoline core. Key structural attributes include:

- Hexahydroquinoline backbone: A partially saturated bicyclic system (positions 1–8) with a keto group at position 3.

- 2-Methyl group at position 2, contributing to steric effects and conformational stability. 4-(2,5-Dimethoxyphenyl) group, which modulates electronic properties via methoxy substituents at the 2- and 5-positions of the phenyl ring.

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) derivative family, known for applications in medicinal chemistry (e.g., calcium channel modulation, antimicrobial activity) . Its synthesis likely involves multicomponent reactions (e.g., Hantzsch-type condensation) with modifications to incorporate the 2-ethoxyethyl ester and substituted phenyl groups.

Properties

IUPAC Name |

2-ethoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO6/c1-5-35-13-14-36-29(32)26-18(2)30-23-15-20(19-9-7-6-8-10-19)16-24(31)28(23)27(26)22-17-21(33-3)11-12-25(22)34-4/h6-12,17,20,27,30H,5,13-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYPMBVMQIOSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=C(NC2=C(C1C3=C(C=CC(=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386533 | |

| Record name | ST50588459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5727-25-3 | |

| Record name | ST50588459 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, where reagents like sodium hydride or potassium tert-butoxide can be used to introduce different substituents.

Esterification: The carboxylate group can undergo esterification with alcohols in the presence of acid catalysts to form various esters.

Scientific Research Applications

Chemistry

- Synthetic Precursor : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic routes and reaction mechanisms.

- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions .

Biology

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

- Anticancer Activity : Research indicates potential anticancer properties through its interaction with specific molecular targets involved in cancer cell proliferation. The compound may act as an enzyme inhibitor, blocking pathways critical for tumor growth.

Medicine

- Therapeutic Agent : Ongoing research is exploring its potential as a therapeutic agent for diseases such as cancer and infections. Its ability to inhibit enzymes involved in disease processes positions it as a promising candidate for drug development .

- Enzyme Inhibition : The compound's structure allows it to bind effectively to enzyme active sites, potentially leading to the development of new enzyme inhibitors for therapeutic use.

Industry

- Material Development : It is used in the development of new materials, particularly in the pharmaceutical and agrochemical industries. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is noteworthy .

- Catalyst in Industrial Processes : The compound may also serve as a catalyst in various industrial chemical processes due to its reactivity and ability to facilitate chemical transformations.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between the target compound and analogous derivatives are summarized below:

Table 1: Structural and Functional Comparison

*Estimated based on analogous structures.

Key Observations :

Cyclohexyl esters (e.g., ) may enhance solubility in nonpolar solvents but reduce metabolic stability due to steric hindrance.

Position 4 Substituents: 2,5-Dimethoxyphenyl (target) provides electron-donating methoxy groups, altering electronic distribution and binding affinity compared to 3-hydroxyphenyl (polar, H-bond donor; ) or 4-fluorophenyl (electron-withdrawing; ). 4-Hydroxy-3-methoxyphenyl () combines H-bonding and moderate lipophilicity, ideal for receptor-targeted interactions.

Biological Implications :

Biological Activity

2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as compound 1) is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, which have been the focus of recent research. This article reviews the biological activity of compound 1, highlighting its antimicrobial and anticancer properties, mechanisms of action, and synthesis methods.

Chemical Structure and Synthesis

The molecular formula of compound 1 is with a molar mass of approximately 491.57 g/mol. The synthesis typically involves multi-step organic reactions, including the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions .

Antimicrobial Properties

Research indicates that compound 1 exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Compound 1

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Compound 1 has also been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest by modulating signaling pathways related to cell survival and proliferation .

Table 2: Anticancer Activity of Compound 1

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The mechanism of action for compound 1 is multifaceted. It acts as an enzyme inhibitor by binding to specific active sites on target enzymes, thereby blocking their function. This inhibition can lead to reduced levels of inflammatory mediators and altered cellular signaling pathways involved in cancer progression .

Key Pathways Affected

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Inhibition of cyclins and cyclin-dependent kinases.

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic processes.

Case Studies

Several case studies have documented the effects of compound 1 on specific cancer types:

- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with compound 1 resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .

- Lung Cancer Study : A549 cells treated with compound 1 displayed altered expression levels of proteins associated with cell cycle regulation and apoptosis .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing hexahydroquinoline derivatives like 2-Ethoxyethyl 4-(2,5-dimethoxyphenyl)-...carboxylate?

- Methodology : Synthesis typically involves a multi-step process:

Imine formation : Reacting substituted benzaldehydes (e.g., 2,5-dimethoxybenzaldehyde) with amines under acid catalysis (e.g., acetic acid) .

Cyclization : Combining the imine intermediate with cyclohexanone derivatives to form the hexahydroquinoline core. Temperature control (60–80°C) and solvent selection (e.g., ethanol) are critical for yield optimization .

Esterification : Introducing the ethoxyethyl ester group via nucleophilic acyl substitution. Anhydrous conditions and catalysts like DMAP improve efficiency .

- Validation : Monitor reaction progress using TLC (Rf analysis) and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural elucidation of this compound performed?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy, phenyl groups) and confirms stereochemistry. For example, the 5-oxo group shows a carbonyl peak at ~200 ppm in 13C NMR .

- X-ray Crystallography : Resolves bond lengths/angles and confirms the fused bicyclic system. Disorder in the hexahydroquinoline core may require refinement (R factor < 0.05) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 546.23 for C31H35NO7) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy (similar to analogs in ).

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

- Approaches :

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived) for asymmetric induction during cyclization. Enantiomeric excess (ee) is quantified via chiral HPLC .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but reduce selectivity. Balance dielectric constant and boiling point .

- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and adjust temperature gradients .

Q. What strategies resolve contradictions in reported biological activities of hexahydroquinoline analogs?

- Methodology :

- Comparative Assays : Test the compound alongside analogs (e.g., ethyl vs. ethoxyethyl esters) in standardized models (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 2,5-dimethoxyphenyl vs. 3-hydroxyphenyl) with bioactivity using molecular docking (e.g., AutoDock Vina) .

- Meta-Analysis : Cross-reference datasets from peer-reviewed studies to identify confounding variables (e.g., cell line variability) .

Q. How can computational modeling predict metabolic pathways or toxicity?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., demethylation, glucuronidation) with Schrödinger’s Metabolism Module .

- Density Functional Theory (DFT) : Calculate redox potentials to assess oxidative stress potential (e.g., HOMO-LUMO gaps) .

Q. What advanced techniques characterize degradation products under stressed conditions?

- Protocols :

- Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic media (0.1M HCl/NaOH). Monitor via LC-MS .

- Kinetic Modeling : Fit degradation data to zero/first-order models to estimate shelf-life (t90) .

- Isolation : Use preparative HPLC to isolate degradation products for structural confirmation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.